(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dichlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dichlorophenyl)boronic acid is a boronic acid derivative with the molecular formula C11H14BCl2NO4. This compound is characterized by the presence of a boronic acid group attached to a dichlorophenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Tert-butoxy)carbonyl]amino}-4,5-dichlorophenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the dichlorophenyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino compound.
Borylation: The Boc-protected amino compound is then subjected to borylation using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate (KOAc). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dichlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotection and coupling reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Dichlorophenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-{[(Tert-butoxy)carbonyl]amino}-4,5-dichlorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and sensors. The compound can interact with molecular targets such as proteases and kinases, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the dichlorophenyl and Boc-protected amino groups.
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane: Another boronic acid derivative used in cross-coupling reactions but with different substituents.
Uniqueness
(3-{[(Tert-butoxy)carbonyl]amino}-4,5-dichlorophenyl)boronic acid is unique due to the presence of both the Boc-protected amino group and the dichlorophenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
[3,4-dichloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO4/c1-11(2,3)19-10(16)15-8-5-6(12(17)18)4-7(13)9(8)14/h4-5,17-18H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWOTUZQOOTYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.